4-Chloro-2-methylthiobenzamide
Description
Overview of Thioamide Chemistry and Significance
Thioamides are structural analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. nih.gov This substitution leads to distinct chemical and physical properties. bohrium.com The carbon-sulfur double bond (C=S) in thioamides is longer and weaker than the carbon-oxygen double bond (C=O) in amides, making thioamides more reactive towards nucleophiles and electrophiles. bohrium.com The thioamide functional group exhibits significant resonance, with contributions from a zwitterionic form, which imparts a higher degree of double bond character to the carbon-nitrogen bond compared to amides. acs.org This restricted rotation around the C-N bond can lead to the existence of E and Z isomers.
The synthesis of thioamides can be achieved through several methods. A common approach is the thionation of amides using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. acs.orgmdpi.com Other methods include the Willgerodt-Kindler reaction, which typically involves the reaction of an aryl ketone or aldehyde with an amine and elemental sulfur. organic-chemistry.orgrsc.orgnih.gov More contemporary, environmentally friendly methods are continuously being developed, utilizing elemental sulfur in one-pot, multi-component reactions. chemistryviews.orgmdpi.com
Thioamides are crucial building blocks in the synthesis of various sulfur-containing heterocycles, such as thiazoles and thiadiazoles. acs.orgchemistryviews.org Their unique reactivity and structural features have also led to their incorporation into peptides and other biologically active molecules to modulate their properties. nih.govnih.govchemrxiv.org
Benzamide (B126) Scaffold in Medicinal Chemistry
The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse pharmacological activities. mdpi.com Its ability to form key hydrogen bonds and participate in various non-covalent interactions with biological targets contributes to its prevalence in drug design.
Benzamide derivatives have been successfully developed as:
Anticancer agents: For instance, they have been investigated as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair, and as antagonists of the PD-1/PD-L1 immune checkpoint pathway. bohrium.comnih.gov
Antimicrobial agents: The benzamide scaffold served as a starting point for the optimization of FtsZ inhibitors, which are crucial for bacterial cell division. researchgate.net
Neurological agents: Derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1) for potential use in Alzheimer's disease treatment. mdpi.com
Metabolic disorder agents: Benzamides have been discovered as potent agonists for the human β3 adrenergic receptor, a target for conditions like overactive bladder. nih.gov
The versatility of the benzamide core allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
Specific Context of 4-Chloro-2-methylthiobenzamide within Chemical Literature
This compound is a specific thiobenzamide (B147508) derivative that features a chlorine atom at the 4-position and a methylthio group (-SCH₃) at the 2-position of the benzene (B151609) ring. This particular substitution pattern influences its chemical reactivity and potential biological activity. While extensive, dedicated studies on this compound are not abundant in mainstream literature, its structure suggests it serves as a valuable intermediate in synthetic and medicinal chemistry. The presence of the chloro and methylthio groups offers sites for further chemical modification, making it a useful building block for creating more complex molecules. It is commercially available from chemical suppliers, indicating its use in research and development. aksci.com Its structural similarity to other biologically active thiobenzamides and benzamides suggests its potential for investigation in various therapeutic areas. For instance, its analogue, 4-bromo-2-methylthiobenzamide, is also noted in chemical databases, highlighting the interest in halogenated 2-methylthiobenzamides. smolecule.com
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methylbenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNS/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSMWCIPWDONQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 2 Methylthiobenzamide
Established Synthetic Routes to Thioamides
Thioamides are crucial intermediates in organic synthesis, particularly for the creation of various heterocyclic compounds. nih.govresearchgate.net The conversion of a carbonyl group in an amide to a thiocarbonyl group is a fundamental transformation, for which several reagents have been developed.
Lawesson's reagent is a widely used thionating agent in organic chemistry for converting carbonyl compounds, including amides, into their corresponding thiocarbonyl analogues. nih.gov It is recognized as a mild and convenient reagent that often provides good yields. organic-chemistry.org The reaction mechanism involves a thiaoxaphosphetane intermediate, and the formation of a stable phosphorus-oxygen double bond drives the reaction forward. organic-chemistry.org While effective, the purification process can be complicated by reagent-derived byproducts, which often have similar polarity to the desired thioamide product, sometimes necessitating column chromatography for separation. beilstein-journals.org However, optimized workup procedures have been developed to simplify the purification process on a larger scale. beilstein-journals.org
Phosphorus pentasulfide (P₄S₁₀) is another common and commercially available reagent for the thionation of carbonyl compounds. sci-hub.se It has been successfully employed for the synthesis of thioamides from both amides and nitriles. sci-hub.seorganic-chemistry.org The reaction of various aromatic and aliphatic nitriles with phosphorus pentasulfide in a suitable solvent like ethanol can produce the corresponding thioamides in high yields. sci-hub.seorganic-chemistry.org This method is noted for being rapid and efficient. sci-hub.se While traditional methods often required harsh conditions, the use of phosphorus pentasulfide under milder conditions, such as in refluxing ethanol, has proven effective. organic-chemistry.org The combination of phosphorus pentasulfide with hexamethyldisiloxane (HMDO) has also been shown to enhance its performance in thionation reactions. researchgate.net
| Reagent | Precursor Functional Group | Key Advantages |
| Lawesson's Reagent | Amide (Carbonyl) | Mild reaction conditions, high yields. nih.govorganic-chemistry.org |
| Phosphorus Pentasulfide (P₄S₁₀) | Amide (Carbonyl), Nitrile | Commercially available, rapid, high yields. sci-hub.seorganic-chemistry.org |
Synthesis of 4-Chlorobenzothioamide as a Precursor
A key intermediate in the potential synthesis of 4-Chloro-2-methylthiobenzamide is 4-chlorobenzothioamide. This compound serves as the foundational structure to which the methylthio group can be added.
The synthesis of 4-chlorobenzothioamide can be achieved by treating 4-chlorobenzonitrile with sodium hydrogen sulfide hydrate and magnesium chloride hexahydrate. nih.govresearchgate.net This reaction is typically carried out in dimethylformamide (DMF) at room temperature. nih.govresearchgate.net In this process, 4-chlorobenzonitrile is added to a slurry of the sodium hydrogen sulfide hydrate and magnesium chloride hexahydrate in DMF, and the mixture is stirred for a couple of hours. nih.govresearchgate.net The resulting product is then precipitated by pouring the reaction mixture into water. researchgate.net
| Reactant | Role |
| 4-Chlorobenzonitrile | Starting material/aromatic backbone |
| Sodium Hydrogen Sulfide Hydrate | Sulfur source |
| Magnesium Chloride Hexahydrate | Reagent |
| Dimethylformamide (DMF) | Solvent |
Derivatization Strategies for Methylthiobenzamides
The final step in synthesizing this compound involves introducing the methylthio (-SCH₃) group onto the aromatic ring of the 4-chlorobenzothioamide precursor.
The introduction of a methylthio group onto an aromatic ring is a significant step in the synthesis of various organic compounds. The electronic properties of the methylthio group can influence the characteristics of the molecule. The position of the new substituent is directed by the existing groups on the aromatic ring. In the case of 4-chlorobenzothioamide, the chloro group is an ortho-, para-directing deactivator, while the thioamide group is generally a deactivating, meta-directing group. The introduction of a group at the 2-position (ortho to the thioamide and meta to the chloro group) presents a synthetic challenge. Specific derivatization strategies would need to be employed to achieve this substitution pattern, potentially involving multi-step pathways or specialized catalytic systems.
Chloro-Substitution at the 4-Position
The introduction of a chlorine atom at the 4-position of the benzamide (B126) ring is a critical step in the synthesis of this compound. A common and effective method for this transformation is electrophilic aromatic substitution. In this type of reaction, an electrophile, in this case, a chloronium ion (Cl+), attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom with a chlorine atom.
The reaction is typically carried out by treating the aromatic substrate with chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). docbrown.infomasterorganicchemistry.com The Lewis acid polarizes the Cl-Cl bond, generating a potent electrophile that can then be attacked by the aromatic ring. masterorganicchemistry.com
The position of chlorination on the benzene ring is directed by the substituents already present. For a precursor such as 2-methylthiobenzamide, the methylthio (-SCH₃) group is an ortho-, para-directing activator, while the benzamide (-CONH₂) group is a meta-directing deactivator. The directing influence of the methylthio group would favor the substitution at the para position (position 4) relative to it.
An alternative strategy involves starting with a precursor that already contains the 4-chloro substituent. For instance, the synthesis could begin with 4-chlorobenzoic acid, which can then undergo further functionalization to introduce the methylthio group at the 2-position. A plausible synthetic route could involve the conversion of 2-amino-4-chlorobenzoic acid to 4-chloro-2-mercaptobenzoic acid via the diazotization-sulfidation reaction, followed by methylation to yield 4-chloro-2-(methylthio)benzoic acid. This intermediate can then be converted to the target thioamide.
| Synthetic Strategy | Precursor | Reagents | Key Transformation | Anticipated Challenges |
|---|---|---|---|---|
| Electrophilic Chlorination | 2-Methylthiobenzamide | Cl₂, Lewis Acid (e.g., AlCl₃) | Direct chlorination of the aromatic ring | Potential for side products due to multiple directing influences. |
| Synthesis from a Chloro-Substituted Precursor | 4-Chlorobenzoic Acid derivative | Various, depending on the specific route | Introduction of the methylthio group onto the chlorinated ring | Multi-step synthesis may be required. |
Advanced Spectroscopic and Structural Characterization of 4 Chloro 2 Methylthiobenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. For 4-Chloro-2-methylthiobenzamide, a ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring, the methylthio group (-SCH₃), and the amide group (-CONH₂).
Aromatic Protons: The protons on the benzene (B151609) ring would appear in the typical aromatic region (approximately 7.0-8.5 ppm). Due to the substitution pattern (chloro at C4, methylthio at C2, and carboxamide at C1), the three aromatic protons would likely appear as a set of coupled multiplets. The specific splitting patterns (e.g., doublets, doublet of doublets) would depend on the coupling constants between adjacent protons.
Methylthio Protons: The three protons of the methyl group attached to the sulfur atom (-SCH₃) would be expected to produce a singlet in the upfield region of the spectrum (typically around 2.4-2.6 ppm), as they are shielded and not coupled to other protons.
Amide Protons: The two protons of the primary amide group (-CONH₂) would typically appear as one or two broad signals, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena.
¹³C NMR Spectral Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule. For this compound, the spectrum would display separate signals for each unique carbon atom.
Aromatic Carbons: Six distinct signals would be expected for the carbons of the benzene ring. The chemical shifts would be influenced by the attached substituents. The carbon bearing the chloro group (C4) and the carbon with the methylthio group (C2) would have their shifts significantly affected by these substituents. The carbon attached to the amide group (C1) would also have a characteristic chemical shift.
Carbonyl Carbon: The carbon atom of the amide carbonyl group (C=O) would appear as a distinct peak in the downfield region of the spectrum, typically in the range of 165-175 ppm.
Methylthio Carbon: The carbon of the methyl group (-SCH₃) would give a signal in the upfield region, characteristic of an sp³ hybridized carbon attached to a sulfur atom.
Advanced NMR Techniques for Structural Elucidation
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of which proton is bonded to which carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of atoms, which can be useful in determining the preferred conformation of the molecule.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
For this compound, the IR and Raman spectra would be expected to show characteristic bands corresponding to the vibrations of its functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Amide (-CONH₂) | N-H stretching (asymmetric & symmetric) | 3350-3150 (two bands) | Weak |
| Amide (-CONH₂) | C=O stretching (Amide I band) | 1680-1630 | Strong |
| Amide (-CONH₂) | N-H bending (Amide II band) | 1640-1550 | Moderate |
| Aromatic Ring | C-H stretching | 3100-3000 | Strong |
| Aromatic Ring | C=C stretching | 1600-1450 | Strong |
| Methylthio (-SCH₃) | C-H stretching | 2950-2850 | Moderate |
| Chloro (-Cl) | C-Cl stretching | 800-600 | Strong |
| Thioether (-S-C) | C-S stretching | 750-600 | Moderate |
Table 1: Predicted Vibrational Mode Assignments for this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with two peaks in an approximate 3:1 ratio of intensity (for ³⁵Cl and ³⁷Cl isotopes).
Common fragmentation pathways for this molecule might include:
Loss of the amide group (-NH₂) or the entire carboxamide group (-CONH₂).
Cleavage of the methyl group from the sulfur atom, leading to the loss of a •CH₃ radical.
Fragmentation of the aromatic ring.
Analysis of the masses of these fragment ions would help to confirm the connectivity and elemental composition of the different parts of the molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound by creating gas-phase ions from a solution. In the analysis of this compound, ESI-MS would be expected to protonate the molecule, yielding a pseudomolecular ion [M+H]⁺. Given the molecular formula C₈H₈ClNOS, the exact mass can be calculated. The presence of chlorine would result in a characteristic isotopic pattern, with the [M+H]⁺ peak accompanied by an [M+H+2]⁺ peak at approximately one-third the intensity, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Detailed experimental data from research findings on the specific ESI-MS fragmentation pattern for this compound is not extensively available in public literature. However, a hypothetical fragmentation could involve the loss of the methylthio group (-SCH₃) or the amide group (-CONH₂).
Hypothetical ESI-MS Data for this compound
| Ion | m/z (Calculated) | Description |
|---|---|---|
| [M+H]⁺ | 202.01 | Pseudomolecular ion (³⁵Cl) |
Note: This table is based on theoretical calculations and does not represent published experimental data.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₈H₈ClNOS), HRMS would confirm its exact mass and elemental formula, distinguishing it from other isomers or compounds with the same nominal mass. This technique is crucial for confirming the identity of newly synthesized compounds.
While specific HRMS studies detailing the precise mass and fragmentation of this compound are not readily found in peer-reviewed sources, the expected high-resolution mass of the protonated molecule would be a key characterization parameter.
Expected HRMS Data for this compound
| Ion | Elemental Formula | Calculated Exact Mass |
|---|
Note: This data is theoretical and serves as an example of what would be determined through HRMS analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Absorption Bands
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption spectrum is a function of the chromophores present in the molecule. In this compound, the substituted benzene ring and the benzamide (B126) functional group constitute the primary chromophores.
The expected electronic transitions would include π → π* transitions associated with the aromatic ring and the carbonyl group, and potentially n → π* transitions involving the non-bonding electrons on the oxygen, nitrogen, and sulfur atoms. The presence of substituents (chloro and methylthio groups) on the benzene ring would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzamide.
Specific experimental data detailing the λmax (wavelength of maximum absorbance) and molar absorptivity (ε) for this compound are not available in the surveyed literature.
Anticipated UV-Vis Absorption Bands for this compound
| Transition Type | Associated Chromophore | Expected Wavelength Range (nm) |
|---|---|---|
| π → π* | Aromatic Ring, C=O | 200-300 |
Note: This table represents general expectations for the compound's structural class, not specific experimental findings.
Investigation of Tautomeric Equilibria
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. While benzamides are generally stable, the possibility of imidic acid tautomerism (amide-iminol tautomerism) exists, where a proton moves from the nitrogen to the oxygen atom.
UV-Vis spectroscopy can be a valuable tool for studying such equilibria, as different tautomers often exhibit distinct absorption spectra. By analyzing the spectrum under various conditions (e.g., changing solvent polarity), shifts in the equilibrium can be observed, allowing for the identification and quantification of the different tautomeric forms.
However, there are no specific studies found that utilize UV-Vis spectroscopy to investigate the tautomeric equilibria of this compound. For simple amides, the amide form is overwhelmingly favored, and the concentration of the iminol tautomer is typically negligible under normal conditions.
Following a comprehensive search for scientific literature, no specific computational or theoretical studies focusing on "this compound" could be located. The search for data pertaining to Density Functional Theory (DFT) calculations—including geometry optimization, vibrational frequency calculations, and HOMO-LUMO analysis—did not yield any results for this specific compound. Similarly, searches for molecular docking simulations, ligand-protein interaction analyses, and binding energy calculations for this compound returned no dedicated studies.
Therefore, it is not possible to provide the detailed research findings and data tables requested in the article outline.
Computational and Theoretical Studies of 4 Chloro 2 Methylthiobenzamide
Molecular Docking Simulations
Prediction of Enzyme Inhibition Mechanisms
The prediction of how a small molecule like 4-Chloro-2-methylthiobenzamide might inhibit an enzyme is a key application of computational chemistry in drug discovery. This process often involves molecular docking simulations, where the compound is computationally placed into the active site of a target enzyme to predict its binding affinity and mode of interaction. By analyzing the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, researchers can hypothesize the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
However, a review of published research indicates that no studies have specifically focused on predicting the enzyme inhibition mechanisms of this compound. While computational studies on enzyme inhibition exist for structurally related benzamide (B126) derivatives, these findings are specific to the studied compounds and cannot be directly extrapolated to this compound. The unique substitution pattern of a chloro group at the 4-position and a methylthio group at the 2-position would significantly influence its electronic and steric properties, and thus its interaction with enzyme active sites.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed view of the conformational dynamics of a molecule and the influence of its environment, such as the solvent.
Conformational Dynamics
The biological activity of a molecule is often closely linked to its three-dimensional shape or conformation. Molecular dynamics simulations can explore the conformational landscape of this compound, identifying its most stable conformations and the energy barriers between them. This would involve simulating the molecule in a virtual environment and observing how its structure evolves over nanoseconds or even microseconds. Key parameters that would be analyzed include dihedral angle distributions and root-mean-square deviation (RMSD) to characterize the flexibility and dominant shapes of the molecule.
At present, there are no published molecular dynamics studies that have investigated the conformational dynamics of this compound. Such a study would be the first step in understanding its potential interactions with biological targets.
Solvent Effects
The solvent environment can have a profound impact on the conformation and properties of a molecule. MD simulations can be used to study the effect of different solvents (e.g., water, ethanol, dimethyl sulfoxide) on the structure and dynamics of this compound. By simulating the molecule in explicit solvent models, researchers can analyze the solvation shell, the pattern of solvent molecules around the solute, and how solvent-solute interactions influence the conformational preferences of the compound. This information is crucial for understanding its behavior in biological systems, which are predominantly aqueous.
No research articles detailing the study of solvent effects on this compound through molecular dynamics simulations have been found. While general studies on solvent effects on similar chemical moieties exist, specific data for the title compound is not available.
Structure Activity Relationship Sar Studies of 4 Chloro 2 Methylthiobenzamide Derivatives
Impact of Substituent Modifications on Biological Activity
The chlorine atom at the 4-position of the benzene (B151609) ring is a key feature influencing the molecule's electronic properties and, consequently, its biological activity. As a halogen, chlorine is an electron-withdrawing group, which can significantly impact the reactivity and binding affinity of the entire molecule. youtube.com This electron-withdrawing nature, particularly at the para-position, is often crucial for the potency of various therapeutic agents. youtube.comresearchgate.net
The presence of a chloro group can enhance a compound's ability to interact with its biological target. nih.gov For instance, in studies of related heterocyclic compounds, the introduction of chlorine substituents has been shown to alter electrochemical and optical properties, affecting the molecule's energy gap and electronic chemical potential. mdpi.comresearchgate.net The versatility of the chlorine atom allows it to mimic other groups, influencing the molecule's properties in a way that can be exploited in medicinal chemistry design strategies. chemrxiv.org In many classes of biologically active compounds, the presence of an electron-withdrawing group like chlorine on the phenyl ring is a prerequisite for high potency. youtube.comnih.gov Research on related sulfamoyl benzamide (B126) derivatives also highlights the importance of the substitution pattern on the phenyl ring for biological activity. nih.gov
Table 1: Impact of Chlorine Substitution on Biological Activity in Related Compound Classes This table is illustrative, based on general findings in medicinal chemistry.
| Compound Class | Substitution Position | Effect of Chlorine | Reference Finding |
|---|---|---|---|
| 4-Aminoquinolines | 7-position | Essential for high antimalarial potency. | Electron-withdrawing group is a key structural feature. youtube.com |
| Thiazolidinones | para-position of phenyl ring | Associated with increased antitrypanosomal activity. | Electron-withdrawing groups in the para-position are recognized as a prerequisite for activity. nih.gov |
| Oxazole Derivatives | 4-position of phenyl group | Maintained or increased antimicrobial activity. | Activity was raised by the presence of electron-withdrawing groups. researchgate.net |
The methylthio (-SCH₃) group at the 2-position (ortho to the amide) plays a significant role in modulating the steric and electronic properties of the benzamide core. In various series of related 4-chloro-2-mercaptobenzenesulfonamide derivatives, the presence of a sulfur-linked substituent at this position is a common structural feature in compounds screened for antibacterial and anticancer activity. nih.govmdpi.com
Studies on N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides, which are structurally related, have shown that this thioether linkage is integral to their biological activity. mdpi.comnih.gov The alkylthio group can influence the conformation of the molecule and participate in hydrophobic interactions within a target's binding pocket. For instance, in a series of 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives, the nature of the alkylthio group was varied to probe its impact on anticancer activity. nih.gov
The amide moiety (-CONH₂) is a critical functional group that contributes significantly to the molecule's physicochemical properties and biological function. Amide groups are common in pharmaceuticals due to their structural rigidity and ability to act as both hydrogen bond donors and acceptors. sphinxsai.com This dual capability allows them to form strong and specific interactions with amino acid residues in biological targets like enzymes and receptors.
The biological activity of amide derivatives is often dependent on the substituents attached to the amide nitrogen. sphinxsai.comresearchgate.net Even small modifications can lead to significant changes in activity. For example, in the development of 2-phenoxybenzamides with antiplasmodial activity, modifications to the amide portion of the molecule were a key strategy for optimizing potency. semanticscholar.org Similarly, studies on N-substituted-3-chloro-2-azetidinones, which contain a cyclic amide (a β-lactam), demonstrate that substitutions on the amide nitrogen are crucial for antibacterial activity. mdpi.com For derivatives of 4-Chloro-2-methylthiobenzamide, modifying the amide nitrogen with different alkyl or aryl groups would be a primary strategy to explore and optimize biological activity.
Pharmacophore Modeling and Design
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. dovepress.com A pharmacophore model for this compound derivatives would typically include features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings. researchgate.net
By analyzing a set of active derivatives, a common-feature pharmacophore model can be generated. This model serves as a 3D query for virtual screening of compound libraries to identify new molecules with the potential for similar biological activity. dovepress.com For instance, the model would define the ideal spatial relationships between the aromatic ring, the chlorine atom, the methylthio group, and the hydrogen-bonding features of the amide. nih.gov Such models are valuable tools for rational drug design, helping to prioritize which new derivatives to synthesize and test. researchgate.net The process can also be used for predicting ADME-tox properties and potential off-target effects. dovepress.com
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR analysis is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov This is achieved by correlating variations in molecular descriptors (which quantify physicochemical properties) with changes in observed biological activity. researchgate.net
The development of a predictive QSAR model for this compound derivatives involves several key steps. uniroma1.it First, a dataset of derivatives with experimentally measured biological activities is compiled. Then, a wide range of molecular descriptors—such as electronic, steric, and hydrophobic parameters—are calculated for each molecule. Using statistical methods and machine learning algorithms, a model is built that best describes the relationship between these descriptors and activity. nih.gov
For example, a QSAR study on structurally related 2-alkylthio-4-chloro-benzenesulfonamide derivatives identified several key descriptors controlling their cytotoxic activity. nih.gov These included:
HATS6s (GETAWAY descriptor): Related to molecular shape and atomic distribution.
RDF125m (Radial Distribution Function): Encodes information about interatomic distances.
SpMax7_Bh(p) (Burden descriptor): Relates to molecular topology and electronic environment.
SM3_G (3D matrix descriptor): Captures 3D structural information.
Hy (hydrophilic factor): Quantifies the hydrophilicity of the molecule. nih.gov
A robust QSAR model, once developed and validated, can be used to predict the activity of new, unsynthesized derivatives. nih.govnih.gov This predictive power allows researchers to prioritize the synthesis of compounds that are most likely to be highly active, thereby saving time and resources in the drug discovery process. uniroma1.it
Identification of Key Structural Features
The existing research landscape on related compounds primarily focuses on a different chemical scaffold, namely 4-chloro-2-mercaptobenzenesulfonamides and their S-alkylated derivatives. While these compounds share a similar substitution pattern on the aromatic ring (a chlorine atom at position 4 and a sulfur-containing moiety at position 2), the core functional group is a sulfonamide (-SO₂NH₂) rather than a benzamide (-CONH₂). Due to the significant differences in the electronic and structural properties of a benzamide versus a sulfonamide, the SAR findings from the sulfonamide series cannot be directly and accurately extrapolated to the benzamide series requested.
Therefore, a detailed discussion on the identification of key structural features for this compound derivatives, including data tables and specific research findings, cannot be provided at this time. Further research and publication in this specific area of medicinal chemistry would be required to elucidate these relationships.
Biological and Medicinal Chemistry Applications of 4 Chloro 2 Methylthiobenzamide and Analogs
Role as Synthetic Intermediates in Heterocycle Synthesis
The inherent reactivity of the thioamide functional group in 4-chloro-2-methylthiobenzamide makes it a valuable precursor for the construction of various heterocyclic rings, which are prominent motifs in numerous biologically active molecules.
Thiazole (B1198619) Synthesis
Thioamides are well-established starting materials for the synthesis of thiazole rings, a core structure in many pharmaceuticals. nih.govnih.gov One of the most prominent methods is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. nih.govmdpi.com In this reaction, the sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen, which is followed by cyclization and dehydration to form the thiazole ring. nih.gov
While specific examples detailing the use of this compound in Hantzsch synthesis are not prevalent in the reviewed literature, its thioamide moiety strongly suggests its potential as a reactant in this classic transformation. By reacting this compound with various α-haloketones, a library of 2-(4-chloro-2-(methylthio)phenyl)thiazole derivatives could be generated, each with unique substitution patterns on the thiazole ring, offering a pathway to novel compounds with potential biological activities. The general reactivity of thioamides in forming thiazoles has been demonstrated in various contexts, including lipase-catalyzed and ultrasound-assisted syntheses. nih.gov
Other Heterocyclic Scaffolds
The synthetic utility of this compound and its analogs extends beyond thiazole synthesis to the formation of other important heterocyclic systems, such as triazoles and benzimidazoles.
Triazoles: The 1,2,4-triazole (B32235) ring is another privileged scaffold in medicinal chemistry, known for a wide range of pharmacological activities. unifi.it The synthesis of 1,2,4-triazoles can be achieved through various routes, including the cyclization of thiosemicarbazide (B42300) derivatives. researchgate.net Analogs of this compound can be envisioned as starting materials for the synthesis of substituted triazoles. For instance, conversion of the benzamide (B126) to a corresponding N-acylthiosemicarbazide, followed by base-catalyzed cyclization, would yield 1,2,4-triazole-3-thiones bearing the 4-chloro-2-(methylthio)phenyl substituent. researchgate.net The synthesis of triazoles can also be achieved through oxidative intramolecular cyclization of heterocyclic hydrazones. semanticscholar.org
Benzimidazoles: Benzimidazoles are another class of heterocyclic compounds with significant biological importance. mdpi.comdocumentsdelivered.com The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid derivative. While this compound itself is not a direct precursor, its structural motifs can be incorporated into benzimidazole (B57391) derivatives. For example, a synthetic route could involve the preparation of a 4-chloro-2-(methylthio)benzoic acid, which could then be condensed with an o-phenylenediamine to form a 2-(4-chloro-2-(methylthio)phenyl)benzimidazole.
Potential Biological Activities
Derivatives and analogs of this compound have been the subject of numerous studies investigating their potential as therapeutic agents. These investigations have revealed significant antimicrobial, enzyme inhibitory, and antitumor activities.
Antimicrobial Activity
Analogs of this compound, particularly derivatives of 4-chloro-2-mercaptobenzenesulfonamide, have demonstrated notable activity against a range of bacterial pathogens. These compounds have shown particular efficacy against Gram-positive bacteria, including clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA).
In one study, a series of N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides were synthesized and evaluated for their antimicrobial activity. Several of these compounds exhibited high bacteriostatic activity against staphylococci, with Minimum Inhibitory Concentration (MIC) values as low as 4-8 μg/mL against both reference and clinical isolates of MRSA and methicillin-sensitive S. aureus (MSSA). The activity of these compounds was found to be dependent on the substitution pattern of the arylmethylthio group.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Analog 1 | S. aureus (MSSA) | 4-8 |
| Analog 1 | S. aureus (MRSA) | 4-8 |
| Analog 2 | S. aureus (MSSA) | 8 |
| Analog 2 | S. aureus (MRSA) | 8 |
| Analog 3 | E. faecalis | 8-32 |
Enzyme Inhibition Studies
The structural features of this compound analogs make them candidates for the inhibition of various enzymes implicated in disease. Notably, derivatives of related chloro-substituted benzamides and sulfonamides have been investigated as inhibitors of urease and carbonic anhydrases.
Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is a promising strategy for the treatment of infections caused by these bacteria. nih.gov Halo-substituted benzamide derivatives have been shown to be potent inhibitors of jack bean urease. In one study, a 2-chloro-substituted benzamide derivative exhibited remarkable inhibitory activity with an IC50 value of 1.6 ± 0.2 nM, significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 472.1 ± 135.1 nM). nih.gov Kinetic studies revealed a mixed type of inhibition. nih.gov
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer. nih.govnih.gov Sulfonamides are a well-known class of CA inhibitors. nih.gov Derivatives of 2-mercaptobenzenesulfonamide have been investigated for their inhibitory activity against various CA isoforms. The inhibitory potency of these compounds is dependent on the substitution pattern on the benzene (B151609) ring and the sulfonamide group. Some synthesized sulfonamide derivatives have shown IC50 values lower than the standard drug acetazolamide (B1664987) against carbonic anhydrase II. nih.gov
| Compound Class | Enzyme | Inhibitory Activity (IC50/Ki) |
|---|---|---|
| 2-Chloro-substituted benzamide analog | Jack Bean Urease | 1.6 ± 0.2 nM (IC50) |
| Benzenesulfonamide derivative | Carbonic Anhydrase I | Variable (some as active as Acetazolamide) |
| Benzenesulfonamide derivative | Carbonic Anhydrase II | 1.2 - 91.2 nM (Ki) |
Antitumor/Anticancer Activity
A significant body of research has focused on the anticancer potential of derivatives structurally related to this compound. These studies have demonstrated that modification of the core structure can lead to compounds with potent cytotoxic activity against a variety of human cancer cell lines.
Derivatives of N-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidine have shown high activity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC50 values in the low micromolar range (2.5–5 μM). Furthermore, these compounds exhibited greater cytotoxicity against cancer cells compared to non-cancerous human keratinocyte (HaCaT) cells, indicating a degree of selectivity.
In another study, 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives were synthesized and evaluated for their antiproliferative activity. The most potent compounds displayed mean IC50 values of 12.7 and 12.8 μM against a panel of three cancer cell lines. One derivative showed an IC50 of 8 μM against the HCT-116 colon cancer cell line and was 11-fold more effective in inhibiting the growth of these cells compared to HaCaT cells.
| Compound Class/Derivative | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| N-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidine analog | MCF-7 (Breast) | 2.5 - 5 |
| N-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidine analog | HCT-116 (Colon) | 2.5 - 5 |
| N-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidine analog | HeLa (Cervical) | 5 - 17 |
| 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine analog | HCT-116 (Colon) | 8 |
| 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine analog | MCF-7 (Breast) | ~12.8 |
| 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine analog | HeLa (Cervical) | ~12.7 |
Anti-inflammatory Activity
Derivatives of structures related to this compound, such as those incorporating a 1,2,4-triazole moiety, have been investigated for their anti-inflammatory properties. These compounds are of interest due to their potential to modulate the activity of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), as well as to affect the levels of pro-inflammatory cytokines. mdpi.com
Research into various 1,2,4-triazole derivatives has shown that their anti-inflammatory effects can be significant, in some cases comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. mdpi.com For instance, certain 1,2,4-triazole derivatives have demonstrated selective inhibitory activity against the COX-2 enzyme, an important target for anti-inflammatory therapies due to its reduced side effects compared to non-selective COX inhibitors. mdpi.com Molecular docking studies have further supported these findings by illustrating how these molecules can fit into the binding sites of cyclooxygenase enzymes. mdpi.com
The anti-inflammatory potential of such compounds is often evaluated through in vivo models, such as the carrageenan-induced rat paw edema assay, which provides a measure of a compound's ability to reduce acute inflammation. mdpi.com The structural features of these analogs, which can be conceptually related to this compound, underscore the potential for this chemical scaffold in the development of new anti-inflammatory agents.
Table 1: Anti-inflammatory Activity of Selected 1,2,4-Triazole Analogs
| Compound/Analog | Target Enzyme(s) | In Vivo Model | Observed Activity | Reference |
| 1,2,4-Triazole Derivative 46 | Cyclooxygenases | Carrageenan-induced rat paw edema | Activity similar to indomethacin | mdpi.com |
| Substituted 1,2,4-Triazoles | COX-2 (selective) | Not specified | IC50 values in the micromolar range | mdpi.com |
Antiviral Activity
The benzamide scaffold and its derivatives have been explored for their potential as antiviral agents. For example, a series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogs have been shown to potently inhibit the replication of Respiratory Syncytial Virus (RSV). nih.gov RSV is a significant cause of respiratory infections, and the development of effective antiviral therapies is a critical area of research. nih.gov
In these studies, various derivatives were synthesized and screened for their ability to suppress RSV replication in cell cultures. nih.gov The results indicated that specific substitutions on the benzamide core structure could lead to a significant reduction in viral titer. nih.gov For example, N-alkylated and certain N-aryl-substituted derivatives demonstrated potent anti-RSV activities. nih.gov Notably, the 3,5-bis(trifluoromethyl) substituted derivative was identified as a particularly potent inhibitor, reducing the viral titer by over two logs. nih.gov
These findings highlight the potential of the broader class of substituted benzamides, which includes the structural framework of this compound, as a source for the discovery of new antiviral compounds. The antiviral activity of these analogs is often assessed through in vitro assays that measure the reduction in viral replication in the presence of the compound. nih.gov
Table 2: Antiviral Activity of Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogs against RSV
| Compound/Analog | Substitution | Viral Titer Reduction (log) | Cytotoxicity (CC50) | Reference |
| 11 | n-propyl | ~1.8 | 69.7 µM | nih.gov |
| 12 | isopropyl | ~1.8 | 82.7 µM | nih.gov |
| 15 | 1-methylcyclohexyl | ~1.8 | 86.5 µM | nih.gov |
| 21 | 3,5-bis(trifluoromethyl)benzyl | 2.59 | Not specified | nih.gov |
Supramolecular Interactions in Biological Systems
The study of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is crucial for understanding how compounds like this compound might behave in a biological context. The benzamide and thioamide functionalities are capable of forming various non-covalent interactions, such as hydrogen bonds and π-π stacking, which are fundamental to molecular recognition and self-assembly processes in biological systems. researchgate.netresearchgate.net
Host-Guest Chemistry
The aromatic ring and the amide group of benzamide derivatives can participate in interactions with host molecules like cyclodextrins or calixarenes. nih.gov The hydrophobic cavity of a cyclodextrin, for instance, could encapsulate the chlorophenyl group of this compound, potentially altering its solubility and bioavailability. The ability to form such inclusion complexes is a key aspect of supramolecular chemistry with significant biomedical implications. nih.gov The study of these interactions often involves techniques like NMR spectroscopy to elucidate the binding modes and association constants. nih.gov
Self-Assembly Processes
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Benzamide and thiobenzamide (B147508) derivatives are known to self-assemble into various supramolecular architectures. researchgate.netnih.gov The amide group is a particularly effective functional group for directing self-assembly through the formation of strong and directional hydrogen bonds. researchgate.net
Analytical Methodologies for this compound Remain Undocumented in Publicly Available Scientific Literature
A thorough review of publicly accessible scientific databases and literature reveals a significant gap in information regarding the analytical methodologies for the detection and quantification of the chemical compound this compound. Despite targeted searches for established chromatographic and spectroscopic techniques, no specific methods detailing the analysis of this particular compound could be located.
Similarly, a search for spectroscopic analytical methods, specifically UV-Vis Spectrophotometry, which measures the absorption of ultraviolet or visible light by a substance, yielded no specific data for this compound. This includes a lack of information on its absorption maxima (λmax), molar absorptivity, and optimal solvent conditions, which are critical for its quantification using this method.
While analytical data exists for structurally related compounds, such as various chlorinated or methylated benzamides and thioamides, the strict principles of scientific accuracy prevent the extrapolation of these methods to this compound. Each unique chemical compound possesses distinct physicochemical properties that necessitate the development and validation of specific analytical methods to ensure reliable and accurate results.
The absence of this information in the public domain suggests that the analytical chemistry of this compound may be a subject of proprietary research not yet disclosed, or an area that has not been a focus of academic or industrial investigation. Consequently, the creation of a detailed, scientifically accurate article on the established analytical methodologies for this specific compound is not possible at this time.
Analytical Methodologies for Detection and Quantification
Spectroscopic Analytical Methods
Mass Spectrometry for Trace Analysis
When the objective is to detect and quantify trace amounts of 4-Chloro-2-methylthiobenzamide, mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), is the method of choice. These hyphenated techniques offer exceptional sensitivity and selectivity, enabling the detection of the analyte at parts-per-million (ppm) or even lower levels.
Gas Chromatography-Mass Spectrometry (GC-MS): For a compound like this compound, which is expected to have sufficient volatility and thermal stability, GC-MS is a highly suitable technique. The sample is first vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization), fragmented, and detected based on their mass-to-charge ratio. This process creates a unique mass spectral fingerprint that confirms the identity of the compound. For trace quantification, selected ion monitoring (SIM) mode is often used, where the instrument is set to detect only specific ions characteristic of this compound, significantly enhancing sensitivity and reducing background noise.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For analyzing this compound in complex matrices or if it is part of a mixture with non-volatile impurities, LC-MS/MS provides superior performance. The LC system separates the components in the liquid phase before they are introduced into the mass spectrometer. Modern ionization techniques like electrospray ionization (ESI) are used to generate ions in the gas phase. Tandem mass spectrometry (MS/MS) adds another layer of selectivity by selecting a specific precursor ion of the analyte, fragmenting it, and then monitoring a specific product ion. This technique, known as Multiple Reaction Monitoring (MRM), is extremely selective and sensitive, making it ideal for trace-level quantification of impurities in active pharmaceutical ingredients (APIs).
The development of a trace analysis method for this compound would involve optimizing sample extraction, chromatographic separation, and mass spectrometric conditions (e.g., selecting precursor/product ion pairs) to achieve the lowest possible detection limits.
Method Validation in Analytical Chemistry
Before an analytical method can be used for routine analysis, it must undergo a formal validation process to provide documented evidence that it is suitable for its intended purpose. Method validation is a critical requirement in regulated industries and ensures the reliability, accuracy, and reproducibility of the analytical data generated. The validation process involves evaluating several key performance parameters as defined by international guidelines, such as those from the International Council for Harmonisation (ICH).
Accuracy, Precision, and Linearity
Accuracy: This parameter expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. For this compound, accuracy would be determined by analyzing a sample with a known concentration (e.g., a certified reference material or a sample spiked with a known amount of pure analyte) and comparing the measured result to the known true value. It is typically reported as percent recovery. For assays of a major component, recovery is often expected to be within 98.0% to 102.0%.
Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:
Repeatability: The precision obtained under the same operating conditions over a short interval of time (intra-assay precision).
Intermediate Precision: The precision within the same laboratory but with different analysts, on different days, or with different equipment.
Linearity: This is the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. To determine linearity, a series of standards of this compound at different concentrations would be prepared and analyzed. The response (e.g., peak area) is then plotted against concentration, and the relationship is evaluated using linear regression. A correlation coefficient (R²) value greater than 0.999 is often required to demonstrate linearity.
Limit of Detection and Quantification
Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is the concentration that yields a signal-to-noise ratio of approximately 3:1. For trace impurity methods, establishing the LOD is critical.
Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is typically the concentration that yields a signal-to-noise ratio of 10:1 or is determined by analyzing a series of dilutions and establishing the minimum concentration that meets predefined criteria for accuracy and precision. For an impurity method for this compound, the LOQ would define the lower boundary of the reportable range.
Table 2: Typical Validation Parameters and Acceptance Criteria
| Parameter | Method | Typical Acceptance Criteria |
| Accuracy | Analysis of spiked samples at 3 levels (e.g., 80%, 100%, 120%). | Mean recovery of 98.0% - 102.0% for an assay. |
| Precision (Repeatability) | ≥ 6 replicates at 100% concentration or ≥ 9 determinations over the specified range. | RSD ≤ 2% |
| Linearity | Analysis of ≥ 5 concentrations across the desired range. | Correlation Coefficient (R²) ≥ 0.999 |
| LOD | Signal-to-Noise Ratio Method | S/N ratio ≥ 3:1 |
| LOQ | Signal-to-Noise Ratio Method | S/N ratio ≥ 10:1 |
Specificity and Robustness
Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For a method analyzing this compound, specificity would be demonstrated by showing that there is no interference from process-related impurities or other compounds at the retention time of the analyte peak. In chromatographic methods, this is often confirmed using a photodiode array (PDA) detector to check for peak purity or by using highly selective mass spectrometry.
Robustness: Robustness measures the capacity of an analytical method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an LC method, parameters that might be varied include the pH of the mobile phase, column temperature, flow rate, and mobile phase composition. For a GC method, variations might include oven temperature ramp rate and carrier gas flow rate. The method is considered robust if the results remain within acceptable criteria despite these small changes.
Metabolic and Toxicological Considerations in Research
Metabolism Studies
The metabolism of a compound encompasses the biochemical processes by which it is chemically altered within an organism. These transformations are crucial for detoxification and elimination.
Specific metabolic pathway studies for 4-Chloro-2-methylthiobenzamide are not extensively documented in publicly available literature. However, based on the metabolism of other sulfur-containing aromatic compounds, a probable metabolic route would involve the oxidation of the methylthio group. Research on analogous 2-alkythio-4-chloro-benzenesulfonamide derivatives suggests that a primary metabolic transformation is the oxidation of the sulfur atom. nih.gov This process would likely form a sulfenic acid intermediate, which could be further oxidized to the corresponding sulfinic acid. nih.gov
Another potential metabolic pathway could involve hydrolysis of the amide group, leading to the formation of 4-chloro-2-methylthiobenzoic acid. Aromatic ring hydroxylation is also a common metabolic reaction for many xenobiotics.
4-Chloro-2-(methylsulfinyl)benzamide
4-Chloro-2-(methylsulfonyl)benzamide
4-Chloro-2-methylthiobenzoic acid
The identification of such metabolites would typically be achieved using analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS), which can separate and identify compounds based on their mass-to-charge ratio and fragmentation patterns.
The potential for this compound or its reactive metabolites to bind to macromolecules such as proteins and DNA is a critical aspect of its toxicological assessment. Such binding can lead to cellular dysfunction and genotoxicity. For instance, studies on the structurally related compound 4-Chloro-1,2-phenylenediamine have shown that it can bind to human serum albumin, causing structural perturbations and aggregation. frontiersin.org While no direct studies on the macromolecular binding of this compound have been identified, the potential for such interactions should be considered in any comprehensive toxicological evaluation.
Carcinogenicity Research
The carcinogenic potential of a chemical is a significant concern. While no carcinogenicity studies have been reported specifically for this compound, research on structurally similar compounds provides some context.
For example, 4-chloro-2-methylphenoxyacetic acid (MCPA) has been evaluated for genotoxicity and was found to be non-mutagenic in bacterial and mammalian cell gene mutation assays and is not considered genotoxic in vivo. nih.gov This is consistent with its lack of carcinogenicity in rats and mice. nih.gov Conversely, other chloro-substituted aromatic compounds have demonstrated carcinogenic potential. For instance, 1-chloro-4-nitrobenzene (B41953) has been shown to produce vascular tumors in mice, and one of its metabolites is the known carcinogen 4-chloroaniline. ca.gov Additionally, 4-Chloro-1,2-phenylenediamine is a well-documented mutagen and carcinogen in various in vitro and in vivo models. frontiersin.org
These findings highlight the importance of the specific molecular structure in determining the carcinogenic potential of a compound. The presence and position of different functional groups on the benzene (B151609) ring can significantly influence its biological activity.
Table 1: Carcinogenicity Data for Structurally Related Compounds
| Compound | Finding | Species | Reference |
|---|---|---|---|
| 4-chloro-2-methylphenoxyacetic acid | Not genotoxic in vivo, lack of carcinogenicity | Rats and Mice | nih.gov |
| 1-chloro-4-nitrobenzene | Produced vascular tumors | Mice | ca.gov |
| 4-Chloro-1,2-phenylenediamine | Mutagenic and carcinogenic | In vitro and in vivo models | frontiersin.org |
Deuterium Labeling for Metabolic Tracing
Deuterium labeling is a powerful technique used to trace the metabolic fate of a compound. clearsynth.comwikipedia.org By replacing one or more hydrogen atoms in a molecule with its stable isotope, deuterium, researchers can track the compound and its metabolites through biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. clearsynth.com
This methodology could be instrumental in elucidating the metabolic pathways of this compound. For example, by selectively labeling the methyl group with deuterium, it would be possible to follow the fate of this specific part of the molecule and confirm whether oxidation of the sulfur atom occurs. Similarly, labeling the aromatic ring could help in identifying any ring hydroxylation products. The use of deuterium-labeled compounds can provide valuable insights into the metabolic pathways and clearance rates of drug candidates, aiding in the optimization of lead compounds. clearsynth.com
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-chloro-2-methylphenoxyacetic acid (MCPA) |
| 1-chloro-4-nitrobenzene |
| 4-chloroaniline |
| 4-Chloro-1,2-phenylenediamine |
| 4-Chloro-2-(methylsulfinyl)benzamide |
| 4-Chloro-2-(methylsulfonyl)benzamide |
Future Research Directions and Applications
Design of Novel 4-Chloro-2-methylthiobenzamide Derivatives
The core structure of this compound is a prime candidate for structural modification to generate extensive libraries of novel compounds with potentially enhanced or entirely new properties. Future research will likely focus on systematic derivatization strategies to explore the structure-activity relationships (SAR). Key approaches will involve modifying the amide nitrogen, the aromatic ring, and the methylthio group.
One promising avenue is the introduction of various heterocyclic moieties, such as imidazole, 1,2,4-triazole (B32235), or benzimidazole (B57391), by linking them to the core structure. mdpi.com This strategy of molecular hybridization aims to combine the pharmacophoric features of different chemical classes to achieve synergistic effects or to interact with multiple biological targets. mdpi.com For instance, synthesizing derivatives by reacting the core with hydrazinecarbodithioic acid esters or substituted hydrazides could yield compounds with novel biological profiles, a technique that has proven successful for related 4-chloro-2-mercaptobenzenesulfonamides. nih.gov
Further diversification can be achieved by N-alkylation or N-arylation of the thioamide group, or by introducing different substituents onto the phenyl ring. These modifications can significantly alter the compound's lipophilicity, electronic distribution, and steric profile, thereby influencing its pharmacokinetic properties and target-binding affinity.
| Modification Site | Proposed Modification | Scientific Rationale |
|---|---|---|
| Amide Nitrogen | Alkylation, Arylation, or introduction of heterocyclic rings (e.g., piperidine, morpholine) | To modulate solubility, membrane permeability, and explore new binding interactions with biological targets. mdpi.com |
| Aromatic Ring | Introduction of additional functional groups (e.g., -OH, -OCH3, -NO2) | To alter electronic properties and hydrogen-bonding capabilities, potentially enhancing target affinity and selectivity. mdpi.com |
| Methylthio Group | Oxidation to sulfoxide (B87167) or sulfone; replacement with other alkylthio or arylthio groups | To modify steric hindrance, electronic effects, and metabolic stability. |
| Thioamide Group | Use as a precursor for synthesizing five-membered heterocycles like thiadiazoles | To create entirely new classes of compounds with different chemical and biological properties. rsc.org |
Exploration of New Therapeutic Targets
The benzamide (B126) and thioamide scaffolds are present in a wide array of pharmacologically active compounds, suggesting that derivatives of this compound could be effective against various diseases. walshmedicalmedia.comwalshmedicalmedia.com Future research should aim to screen these novel derivatives against a diverse panel of therapeutic targets.
Anticancer Agents: A significant area of exploration is in oncology. Benzamide derivatives have been identified as potent tubulin polymerization inhibitors that target the colchicine (B1669291) binding site, leading to mitotic blockade and apoptosis in cancer cells. nih.gov Future studies could investigate whether this compound derivatives can exhibit similar mechanisms of action. Screening against various cancer cell lines, such as breast, colon, and cervical cancer, could reveal potent and selective antiproliferative activity. mdpi.commdpi.com
Antidiabetic Agents: Recent computational and synthetic studies have highlighted benzamide derivatives as promising glucokinase activators, which could be a therapeutic strategy for type 2 diabetes. nih.gov Investigating the ability of novel this compound analogues to activate glucokinase represents a compelling direction for developing new treatments for metabolic disorders.
Antimicrobial Agents: The structural similarity to other sulfur-containing aromatic compounds that exhibit antimicrobial properties suggests potential applications in combating infectious diseases. nih.gov Derivatives could be screened for activity against a range of pathogenic bacteria and fungi, including resistant strains.
Advanced Materials Science Applications
Beyond medicine, the unique chemical properties of thioamides open doors for their use in materials science. nih.gov The thioamide group, as an isostere of the more common amide bond, offers different hydrogen bonding capabilities, nucleophilicity, and potential for coordination with metals. researchgate.netchemrxiv.org
Future research could explore the use of this compound and its derivatives as building blocks for functional organic materials. The ability of benzamide and thiobenzamide (B147508) molecules to form ordered crystalline structures through hydrogen bonding makes them interesting candidates for crystal engineering. acs.org Studies could focus on creating novel polymorphs or co-crystals with tailored physical properties, such as stability and solubility, which are crucial for both pharmaceutical and material applications.
Furthermore, these compounds could serve as ligands for the synthesis of coordination polymers or metal-organic frameworks (MOFs). The sulfur atom in the thioamide group and the nitrogen atom provide potential coordination sites for metal ions, leading to materials with interesting catalytic, electronic, or photophysical properties. Thioamides are also valuable intermediates in the synthesis of heterocyclic compounds like 1,3,4-thiadiazoles, which are used in polymer and industrial chemistry. rsc.org
Integration of Computational and Experimental Approaches
To accelerate the discovery and optimization process, a synergistic approach integrating computational modeling and experimental validation is essential. This dual strategy allows for the rational design of new derivatives and provides deep insights into their structural and electronic properties.
Computational Modeling: Theoretical calculations, particularly using Density Functional Theory (DFT), can be employed to predict the geometric, thermodynamic, and spectroscopic features of newly designed molecules. researchgate.net Molecular docking simulations can be used to forecast the binding modes and affinities of derivatives with specific biological targets, such as tubulin or glucokinase, thereby prioritizing the most promising candidates for synthesis. nih.govnih.gov
Experimental Validation: The predictions from computational studies must be validated through empirical research. Chemical synthesis of the prioritized compounds would be the first step, followed by thorough structural characterization using techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Fourier-transform infrared (FT-IR) spectroscopy. mdpi.comresearchgate.net Single-crystal X-ray diffraction is particularly powerful as it provides unambiguous determination of the three-dimensional molecular structure, which can be compared directly with the computationally optimized geometry. acs.org The biological activities predicted by docking studies would then be confirmed through in vitro and in vivo assays.
| Phase | Computational Method | Experimental Technique |
|---|---|---|
| Design & Screening | Pharmacophore modeling; Virtual screening; Molecular docking simulations | High-throughput screening (if parent compound shows activity) |
| Structural Analysis | Density Functional Theory (DFT) for geometry optimization and vibrational frequency calculation | Synthesis; X-ray crystallography; NMR spectroscopy; FT-IR spectroscopy |
| Property Prediction | HOMO-LUMO analysis for electronic properties; QSAR modeling | Cyclic voltammetry; UV-Vis spectroscopy |
| Biological Validation | Molecular dynamics simulations to study protein-ligand stability | In vitro enzyme assays; Cell-based proliferation assays; In vivo animal models |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 4-Chloro-2-methylthiobenzamide, and how can reaction conditions be optimized for reproducibility?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For instance, substituting a halogen atom (e.g., chlorine) in the benzamide scaffold with a methylthio group using thiomethylating agents like NaSMe or (CH₃)₂S₂ under controlled pH (e.g., alkaline conditions) . Optimization includes monitoring reaction temperature (e.g., 60–80°C), solvent selection (e.g., DMF or THF), and catalyst use (e.g., CuI for Ullmann-type couplings). Purity is validated via HPLC or GC-MS, with yields reported between 65–85% depending on substituent reactivity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodology :
- NMR : and NMR identify substituent positions (e.g., chloro and methylthio groups). Discrepancies in chemical shifts may arise from solvent polarity or tautomerism; deuterated DMSO or CDCl₃ is recommended for consistency .
- IR : Confirm the presence of amide C=O (1650–1680 cm⁻¹) and C-S (650–700 cm⁻¹) stretches. Overlapping peaks (e.g., aromatic C-H vs. amide N-H) require deconvolution software .
- Mass Spectrometry : High-resolution MS (HRMS) resolves molecular ion ([M+H]⁺) and fragment patterns. Contradictions in isotopic ratios (e.g., vs. ) are addressed using isotopic abundance calculators .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound’s acute toxicity (oral LD₅₀ > 500 mg/kg in rodents) necessitates proper waste disposal via halogenated organic waste streams. Sigma-Aldrich safety sheets recommend avoiding inhalation and skin contact, with first-aid measures including water flushing and medical consultation .
Advanced Research Questions
Q. How does the electronic nature of the methylthio group influence the reactivity of this compound in cross-coupling reactions?
- Methodology : The methylthio group acts as a weak electron donor via hyperconjugation, altering the electron density at the chloro-substituted position. DFT calculations (e.g., B3LYP/6-31G*) show reduced electrophilicity at the chlorine site, impacting Suzuki-Miyaura coupling efficiency. Experimental validation involves comparing reaction rates with analogues (e.g., 4-Cl-2-MeO-benzamide), where electron-withdrawing groups enhance cross-coupling yields by 20–30% .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodology : Discrepancies in IC₅₀ values (e.g., antimicrobial vs. anticancer assays) often stem from assay conditions (e.g., pH, cell lines). Meta-analysis of PubChem data (AID 1259351) suggests:
- Standardizing assay protocols (e.g., MTT vs. resazurin for cytotoxicity).
- Accounting for metabolic stability (e.g., microsomal half-life <30 min in hepatic S9 fractions) to differentiate true activity from artifacts .
Q. How can computational modeling predict the binding affinity of this compound to target enzymes (e.g., kinases)?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. The chloro group shows hydrophobic contacts with Val27 (in PDB 3POZ), while the methylthio group forms van der Waals interactions with Leu83.
- MD Simulations : GROMACS simulations (100 ns) assess stability; RMSD <2 Å indicates stable binding. Free energy calculations (MM-PBSA) validate ΔG values within ±1.5 kcal/mol of experimental data .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodology : Key issues include:
- Byproduct Formation : Thiomethylation at competing sites (e.g., para positions) is minimized using directing groups (e.g., Boc-protected amines) .
- Purification : Column chromatography scalability is replaced with recrystallization (solvent: ethyl acetate/hexane, 3:1) or centrifugal partition chromatography for >95% purity .
Methodological Resources
- Spectral Data : Refer to PubChem CID 1259351 for validated NMR (δ 7.45–7.62 ppm, aromatic), IR, and MS profiles .
- Computational Tools : Gaussian 16 for DFT, PyMol for visualization, and SwissADME for pharmacokinetic profiling .
- Safety Data : Sigma-Aldrich MSDS (Catalog No. 355640010) for handling guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
